Mono-sec-butyl phthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-yloxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-8(2)16-12(15)10-7-5-4-6-9(10)11(13)14/h4-8H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZVTXIEQADBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53623-59-9 | |
| Record name | Phthalic acid, mono-sec-butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053623599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC29059 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalic acid mono-sec-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Environmental Dynamics and Human Exposure of Monobutyl Phthalates
Sources and Pathways of Environmental Release
The primary source of mono-sec-butyl phthalate (B1215562) in the environment is the degradation of its parent compound, di-sec-butyl phthalate. The environmental release of these parent compounds is a key factor in understanding the presence of their metabolites.
Phthalates are widely used as plasticizers to increase the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). wikipedia.org They are found in a vast array of consumer and industrial products, including but not limited to:
Personal care products: Cosmetics, nail polishes, perfumes, lotions, and shampoos may contain phthalates as solvents or to enhance fragrance. bcerp.orgewg.org
Food packaging: Phthalates can migrate from plastic packaging into fatty foods such as meats and dairy products. wikipedia.org
Building materials: Vinyl flooring, adhesives, and paints are significant sources of indoor phthalate exposure. wikipedia.org
Medical devices: PVC tubing and blood bags can be a source of phthalate exposure in medical settings. nih.gov
Because phthalates are not covalently bonded to the plastic, they are easily released into the air, dust, and can be absorbed through the skin or ingested. bcerp.orgwikipedia.org Higher air temperatures can increase the concentration of phthalates in the air. wikipedia.org
The disposal of phthalate-containing products in landfills is a major pathway for their release into the environment. nih.gov Leachate from landfills can contain significant concentrations of phthalates and their metabolites, which can then contaminate groundwater and surrounding soil. nih.gov Wastewater treatment plants are another major source, as they receive phthalate-laden water from industrial and municipal sources. nih.gov While some degradation occurs during treatment, phthalates and their metabolites can still be released into aquatic environments. nih.gov The use of agricultural plastics can also lead to soil contamination. nih.gov
Environmental Fate and Transport Mechanisms of Parent Phthalates and Their Metabolites
Once released into the environment, the parent phthalates undergo various transformation processes, leading to the formation of their monoester metabolites, such as mono-sec-butyl phthalate. The fate and transport of these compounds are governed by their physicochemical properties and environmental conditions.
Biodegradation is a primary mechanism for the breakdown of phthalates in the environment. mdpi.com Microorganisms in soil, water, and sediment can hydrolyze the parent diester to the corresponding monoester and alcohol. nih.gov For example, various bacterial strains, such as Acinetobacter baumannii and Pseudomonas sp., have been shown to degrade dibutyl phthalate (DBP) to monobutyl phthalate (MBP) and then further to phthalic acid. nih.govmdpi.com
The half-life of DBP in the environment can vary depending on conditions. One study investigating the degradation of DBP in a methanogenic phase refuse found that the half-life was significantly shorter in unsterilized samples compared to sterilized ones, highlighting the role of microbial activity. The half-lives of DBP were also influenced by moisture content and pH.
Interactive Data Table: Half-life of DBP under different refuse conditions
Studies on the biodegradation of mono-alkyl phthalate esters (MPEs) in natural sediments have shown that they can be quickly degraded after a lag period, with half-lives ranging from 16 to 39 hours at 22°C. sfu.ca
The transport and persistence of phthalates and their metabolites are influenced by their tendency to adsorb to soil and sediment particles. mdpi.com This process is governed by factors such as the organic matter content of the soil, cation exchange capacity, and the specific surface area of the particles. nih.gov Generally, phthalates show a strong tendency to adsorb to organic carbon, leading to their accumulation in soil and sediment. mdpi.com
Studies on the adsorption of di-n-butyl phthalate (DBP) to soil and sediment have shown that the process is often well-described by the Freundlich model, indicating a heterogeneous surface. mdpi.comnih.gov The adsorption process is typically rapid, with equilibrium being reached within a few hours. mdpi.com The organic matter on the surface of sediment plays a crucial role in this adsorption. mdpi.com
The partitioning of phthalates between the gas phase, airborne particles, and settled dust is a key aspect of their indoor environmental fate. umweltbundesamt.de Due to their semi-volatile nature, they can exist in both gaseous and particle-bound forms. nih.gov
Global Human Exposure Assessment
Human exposure to phthalates is widespread, as evidenced by the detection of their metabolites in urine samples from the general population. researchgate.netnih.gov The primary routes of exposure include ingestion of contaminated food and water, inhalation of indoor air and dust, and dermal absorption from personal care products. bcerp.orgwikipedia.org
Biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have consistently found measurable levels of monobutyl phthalate (MBP) in the urine of the general population. ewg.orgresearchgate.net These studies provide valuable data on the extent of human exposure. For instance, one study reported that mono-butyl phthalate was found in 7,916 of the 8,020 people tested in CDC biomonitoring studies, with a geometric mean of 20.3 ug/g creatinine (B1669602) in urine. ewg.org Another study involving 74 participants found mono-butyl phthalate in all of them, with a geometric mean of 54.6 ug/g creatinine in urine. ewg.org
Women often have higher levels of phthalate metabolites than men, which is thought to be due to the more frequent use of personal care products. nih.gov Children are also considered a vulnerable population, as their exposure can be higher than that of adults on a body weight basis, and they may be more susceptible to the effects of these compounds. wikipedia.orgnih.gov
Interactive Data Table: Urinary Concentrations of Mono-butyl Phthalate (MBP) in Human Biomonitoring Studies
Routes of Exposure: Ingestion, Inhalation, and Dermal Absorption
Human exposure to monobutyl phthalates, the metabolites of dibutyl phthalates (DBP), occurs through multiple pathways due to the widespread use of their parent compounds in a vast array of consumer products. endocrinedisruption.orgresearchgate.net Dibutyl phthalates are not chemically bound to the plastic products they are used in, which allows them to be easily released into the environment. mdpi.com The primary routes of human exposure are ingestion, inhalation, and dermal absorption. nih.gov
Ingestion is considered a major pathway for phthalate exposure. researchgate.net This occurs through the consumption of food and water that has come into contact with materials containing DBP. dcceew.gov.au Fatty foods such as milk, butter, and meats are particularly noted as a significant source. wikipedia.org Phthalates can leach from food packaging, especially when in contact with fatty or oily substances. endocrinedisruption.org Children may also be exposed through the mouthing of toys. endocrinedisruption.org
Inhalation represents another significant route of exposure, particularly in indoor environments. nih.gov Phthalates can be released from various products into the air. bcerp.org Experimental studies have shown that inhalation of airborne DBP contributes to the body's burden of its metabolites. core.ac.uk Sources of airborne phthalates include building materials, household furnishings, and personal care products like fragrances and hairsprays. endocrinedisruption.orgresearchgate.net
Dermal absorption is also a notable exposure pathway. mdpi.com Direct skin contact with personal care products such as cosmetics, lotions, and shampoos containing DBP can lead to absorption. endocrinedisruption.orgwikipedia.org Furthermore, studies have demonstrated that dermal uptake of DBP can occur directly from the air, meaning the skin can absorb these chemicals from the surrounding environment. nih.govdtu.dk For certain phthalates, including DBP, dermal absorption from the air can be comparable to intake from inhalation. core.ac.uk
Ubiquitous Detection in Human Populations and Biomonitoring Programs
This compound and other phthalate metabolites are widespread in the general population, a fact consistently demonstrated by large-scale biomonitoring programs. endocrinedisruption.orgewg.org These programs typically measure the concentration of phthalate metabolites in urine, which is the preferred biological sample for assessing exposure. nih.gov The presence of these metabolites in urine indicates recent exposure to the parent phthalate compounds. richtmann.org
One of the most extensive biomonitoring efforts is the National Health and Nutrition Examination Survey (NHANES), conducted by the Centers for Disease Control and Prevention (CDC) in the United States. epa.gov Data from NHANES has repeatedly shown that a vast majority of the U.S. population has detectable levels of various phthalate metabolites in their urine, indicating widespread exposure. nih.gov For instance, in the NHANES 1999-2000 survey, monobutyl phthalate (MBP) was detected in over 75% of the samples analyzed. nih.gov Subsequent NHANES cycles have continued to monitor these exposures. nih.govnih.gov
The ubiquitous nature of these compounds is not limited to the United States. Biomonitoring studies in Europe and Asia have also reported widespread detection of phthalate metabolites in their populations. researchgate.net These findings highlight the global nature of phthalate exposure. researchgate.net
Specific subpopulations have also been a focus of research. Studies have detected phthalate metabolites in pregnant women, and it has been shown that these compounds can cross the placenta, leading to fetal exposure. mdpi.combcerp.org Phthalate metabolites have also been found in breast milk and amniotic fluid. mdpi.com
Quantification of Human Exposure Levels and Variability
Biomonitoring studies have provided quantitative data on the levels of this compound and other phthalate metabolites in human populations. These studies reveal considerable variability in exposure levels both between individuals and within the same individual over time. nih.gov
Data from the U.S. National Health and Nutrition Examination Survey (NHANES) provides a benchmark for exposure levels in the general population. For example, in a reference population of 289 adults, the 95th percentile for urinary monobutyl phthalate (MBP) concentration was 294 ppb (ng/mL), with a creatinine-adjusted value of 162 µg/g. cdc.govresearchgate.net
| Statistic | Concentration (ng/mL) | Creatinine-Adjusted Concentration (µg/g) |
|---|---|---|
| Maximum | 4,670 | 2,760 |
| 95th Percentile | 294 | 162 |
Studies have also highlighted significant variability in phthalate metabolite concentrations. A pilot study involving ten reproductive-age women who collected daily urine samples found considerable day-to-day variation for individual women. nih.gov For monobutyl phthalate, the within-subject variation was found to be higher than the between-subject variation. nih.gov This temporal variability suggests that a single urine sample may not be sufficient to accurately classify an individual's long-term average exposure. nih.gov
| Metabolite | Geometric Mean (ng/mL) | Geometric Mean (µg/g creatinine) | Intraclass Correlation Coefficient |
|---|---|---|---|
| Monoethyl phthalate (MEP) | 122 | 139 | 0.68 |
| Monobutyl phthalate (MBP) | 85.4 | 97.0 | 0.40 |
| Monobenzyl phthalate (MBzP) | 37.2 | 42.2 | 0.59 |
| Mono-2-ethylhexyl phthalate (MEHP) | 9.4 | 10.7 | 0.58 |
Certain demographic factors have been associated with different exposure levels. For instance, some studies have found that women tend to have higher levels of certain phthalate metabolites than men. endocrinedisruption.org The NHANES 1999-2000 data showed that females of all ages had significantly higher concentrations of MBP than males. nih.gov Children have also been found to have higher levels of some phthalate metabolites compared to adults, which may be due to differences in behavior, metabolism, and food consumption relative to body weight. nih.govnih.gov
Toxicokinetic and Toxicodynamic Studies of Monobutyl Phthalates
Absorption, Distribution, Metabolism, and Excretion (ADME) of Monobutyl Phthalates
The toxicokinetic profile of a substance describes its journey through the body. For monobutyl phthalates, this process begins with the metabolism of their parent compounds, the corresponding dibutyl phthalates. While specific data exclusively for mono-sec-butyl phthalate (B1215562) is limited in scientific literature, the general pathways are well-established for its isomers, such as mono-n-butyl phthalate (MnBP).
The metabolism of phthalate diesters occurs in two main phases. In Phase I, the parent compound, such as di-sec-butyl phthalate, undergoes hydrolysis primarily in the intestine, catalyzed by non-specific esterases and lipases, to form its monoester, mono-sec-butyl phthalate. nih.govnih.gov This initial hydrolysis is a crucial activation step, as the monoester is considered the primary biologically active metabolite. nih.govmdpi.com
Following this primary metabolic step, monoesters can undergo further Phase I metabolism through oxidation of their alkyl side chain. For the closely related isomer, mono-n-butyl phthalate (MnBP), this secondary pathway leads to the formation of various oxidized metabolites, including mono-3-hydroxy-n-butyl phthalate (3OH-MnBP) and 3-carboxy-mono-propyl phthalate (3cx-MPP). nih.gov It is scientifically plausible that this compound undergoes similar oxidative metabolism, although specific metabolites have not been extensively documented in available studies.
After Phase I metabolism, monobutyl phthalates and their oxidized metabolites undergo Phase II biotransformation, a key step for detoxification and excretion. The primary Phase II reaction is glucuronidation, where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to the monoester. nih.govnih.gov This conjugation significantly increases the water solubility of the phthalate metabolite, which facilitates its elimination from the body, primarily through urine. nih.govsgsaxys.com
Studies on monobutyl phthalate (mBP), which includes isomers like MsBP, show that a substantial portion is excreted as a glucuronide conjugate. nih.gov For more lipophilic monoesters like mBP, the majority is found in its conjugated form in urine, indicating that glucuronidation is a highly efficient elimination pathway. nih.gov
Once absorbed, phthalate metabolites are distributed throughout the body via the bloodstream. Research has confirmed the presence of the mono-n-butyl phthalate isomer in various tissues, including key reproductive and metabolic organs. Studies in mice have demonstrated that MnBP distributes to the liver and the ovary after oral exposure to its parent compound. nih.gov
The elimination half-life of a compound is the time it takes for its concentration in the body to be reduced by half. Phthalates are generally characterized by a short biological half-life. nih.govwikipedia.org
Specific studies on monobutyl phthalate isomers provide insight into their rapid clearance. For instance, the elimination half-life of mono-n-butyl phthalate (MnBP) in male volunteers was determined to be approximately 1.9 ± 0.5 hours. nih.gov A separate study reported a half-life of 2.6 hours for MnBP. researchgate.netnih.gov The half-life for mono-isobutyl phthalate (MiBP) was found to be slightly longer at 3.9 hours. nih.govresearchgate.net Although a specific half-life for this compound has not been reported, it is expected to be in a similarly short range, indicating that the compound does not persist long in the body after exposure ceases. This suggests that measurable levels in biological samples are indicative of recent or ongoing exposure. nih.gov
Molecular Mechanisms of Action: Endocrine Disruption by Monobutyl Phthalates
This compound is recognized as an endocrine-disrupting chemical (EDC), meaning it can interfere with the body's hormonal systems. Its primary mechanism of action involves interaction with nuclear receptors, which are proteins that regulate gene expression in response to hormones.
This compound has been shown to interact with a class of nuclear receptors known as Peroxisome Proliferator-Activated Receptors (PPARs). nih.govoup.comresearchgate.net PPARs are crucial regulators of lipid metabolism, inflammation, and cellular differentiation.
A key study demonstrated that this compound (referred to as MBuP) is an activator of the mouse PPARα isoform. nih.govoup.com PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver. Activation of PPARα by xenobiotics is a known mechanism for rodent hepatocarcinogenesis. nih.gov The same study also verified this activation in a rat liver cell line, where MBuP induced the expression of endogenous PPARα target genes. oup.com While MBuP was found to be a less potent activator of PPARα compared to other phthalate monoesters like monobenzyl phthalate (MBzP) and mono-(2-ethylhexyl)-phthalate (MEHP), its activity confirms a direct interaction with this nuclear receptor. nih.govoup.com
The table below summarizes the findings on the activation of mouse PPARα by this compound.
| Compound | Receptor Isoform | Species | Activity | EC50 (µM) |
| This compound (MsBP) | PPARα | Mouse | Agonist | 63 |
| Data sourced from Hurst and Waxman, 2003. nih.gov |
In addition to PPARs, other phthalates have been shown to interact with or affect the expression of other nuclear receptors, including estrogen receptors (ERα, ERβ) and the androgen receptor (AR). nih.govmdpi.comnih.gov These interactions are central to the anti-androgenic and weak estrogenic effects observed with some phthalates. While direct binding studies of MsBP with androgen and estrogen receptors are limited, its classification as an endocrine disruptor suggests the potential for broader interactions within the nuclear receptor superfamily.
Disruption of Thyroid Hormone System
The thyroid hormone system is essential for regulating metabolism, growth, and development. Certain environmental chemicals can interfere with this system, leading to potential adverse health effects.
There is no specific information available in the reviewed scientific literature regarding the thyroid hormone receptor (TR) antagonist activity of this compound. However, studies on other monobutyl phthalates, such as mono-n-butyl phthalate (MBP), have shown TR antagonist activity in vitro. mdpi.com
Specific studies on the association between this compound and maternal thyroid hormone levels were not identified in the current search of scientific literature. Research on other phthalate metabolites has suggested potential associations with altered maternal thyroid hormone concentrations during pregnancy. dtic.mil
Modulation of Sex Steroid Hormones
Sex steroid hormones, such as testosterone (B1683101) and estrogen, play critical roles in reproductive health and development. Some phthalates have been shown to modulate the levels and activities of these hormones. However, specific research detailing the effects of this compound on sex steroid hormones is not currently available. Studies on other monobutyl phthalates have indicated potential impacts on testosterone and estradiol (B170435) levels. oup.comekb.eg
Impact on Insulin (B600854) Sensitivity and Glucose Homeostasis
Maintaining insulin sensitivity and glucose homeostasis is vital for metabolic health. There is growing interest in how environmental factors may influence these processes. At present, there is no specific research available that directly investigates the impact of this compound on insulin sensitivity and glucose homeostasis. General studies on phthalates suggest a potential link between exposure and altered glucose metabolism. mdpi.comwikipedia.org
Cellular and Molecular Responses
There is no specific data available in the reviewed scientific literature that details the induction of oxidative stress pathways by this compound. Studies on related isomers, such as mono-n-butyl phthalate (MnBP), have shown associations with biomarkers of oxidative stress nih.govfoodpackagingforum.org. However, these findings are specific to the n-butyl isomer and cannot be accurately attributed to the sec-butyl form without dedicated research.
The scientific literature lacks studies investigating the specific effects of this compound on gene expression, including that of biotransformation enzymes. Research has been conducted on the parent compound of its isomer, di-n-butyl phthalate (DBP), and the resulting metabolite, mono-n-butyl phthalate (MBP), which have been shown to alter the expression of genes related to various cellular processes mdpi.com. However, this information does not directly apply to this compound.
There is no available research specifically examining whether this compound can cause epigenetic modifications, such as DNA methylation. Studies have explored the relationship between other phthalate metabolites, like mono-n-butyl phthalate (MBP), and changes in DNA methylation patterns in human cells mdpi.comnih.govnih.gov. These studies suggest that some phthalate isomers may influence epigenetic mechanisms, but equivalent data for this compound is currently absent from the scientific record.
Toxicological Profiles and Adverse Health Outcomes Linked to Monobutyl Phthalates
Reproductive and Developmental Toxicity
Mono-sec-butyl phthalate (B1215562), a metabolite of the parent compound di-sec-butyl phthalate, is one of several isomers of monobutyl phthalate. The toxicological effects of these compounds, particularly concerning the reproductive system, are often studied collectively as the health outcomes are mediated by these primary monoester metabolites.
Studies have demonstrated that the structure of monobutyl phthalate isomers plays a crucial role in their testicular toxicity. Research in young male rats has shown that oral administration of mono-sec-butyl phthalate, along with its mono-n-butyl and mono-iso-butyl isomers, leads to significant testicular atrophy. nih.gov In contrast, the mono-tert-butyl ester did not produce this effect, highlighting the specificity of the chemical structure in inducing testicular damage. nih.gov
A key mechanism linked to this testicular damage is the disruption of zinc metabolism. nih.govepa.gov The isomers that cause testicular atrophy, including this compound, have been found to significantly alter zinc homeostasis. nih.gov This is characterized by an increase in the urinary excretion of zinc and a corresponding depletion in the concentration of zinc within testicular tissue. nih.govnih.govscilit.com Zinc is an essential element for testicular function and spermatogenesis, and its depletion is a critical factor in the testicular damage observed.
Table 1: Effects of Monobutyl Phthalate Isomers on Testicular Weight and Zinc Levels in Rats
| Isomer | Testicular Atrophy | Alteration in Zinc Metabolism |
| Mono-n-butyl phthalate | Yes | Yes |
| Mono-iso-butyl phthalate | Yes | Yes |
| This compound | Yes | Yes |
| Mono-tert-butyl phthalate | No | No |
This table summarizes findings from animal studies on the isomer-specific effects of monobutyl phthalates.
The primary targets for the toxic action of phthalates within the testis are the Sertoli and Leydig cells. nih.govfrontiersin.org Exposure to the parent compounds of monobutyl phthalates, such as di-n-butyl phthalate (DBP), has been shown to impair the function of both cell types. nih.govmonash.eduresearchgate.net These effects are believed to be mediated by the monoester metabolite.
Dysfunction in Sertoli cells, which are crucial for nurturing developing germ cells, can lead to disruptions in spermatogenesis. frontiersin.org Studies have reported that exposure to DBP can lead to changes in Sertoli cell morphology and a decrease in the secretion of androgen-binding protein. frontiersin.org
Leydig cells are responsible for producing testosterone (B1683101), the primary male sex hormone. Exposure to monobutyl phthalates has been linked to Leydig cell dysfunction, including abnormal cell aggregation and inhibition of steroidogenesis. nih.gov Animal studies have shown that prepubertal exposure to DBP can alter the dynamics of the Leydig cell population. nih.govmonash.edu This disruption in Leydig cell function is a key factor in the anti-androgenic effects of these compounds.
The disruption of testicular function by monobutyl phthalates ultimately impacts sperm production and quality. In animal models, exposure to DBP has resulted in severe atrophy of the seminiferous tubules and a loss of spermatogenesis. nih.gov
In humans, there is a growing body of evidence linking exposure to monobutyl phthalates with adverse effects on semen quality. Epidemiological studies have found a dose-response relationship between urinary concentrations of mono-n-butyl phthalate (MBP) and key sperm parameters. nih.govcdc.gov Specifically, higher levels of MBP have been associated with reduced sperm motility and lower sperm concentration. nih.govcdc.govresearchgate.net Other research has also suggested a link between MBP levels and increased sperm DNA damage. nih.gov
Table 2: Association between Urinary Monobutyl Phthalate (MBP) Levels and Semen Parameters in Men
| Semen Parameter | Association with MBP Levels |
| Sperm Concentration | Inverse (Higher MBP, lower concentration) nih.govcdc.gov |
| Sperm Motility | Inverse (Higher MBP, lower motility) nih.govcdc.gov |
| Sperm Morphology | Some evidence of negative association |
| Sperm DNA Damage | Positive association suggested nih.gov |
This table synthesizes findings from human epidemiological studies.
Prenatal exposure to certain phthalates, including those that metabolize to monobutyl phthalate, has been linked to a spectrum of male reproductive tract malformations often referred to as "phthalate syndrome". cbs8.com A key indicator of this syndrome is a reduction in the anogenital distance (AGD), which is the distance from the anus to the base of the genitals. nih.gov AGD is an androgen-sensitive measurement, and a shorter AGD in males is considered a marker of feminization and prenatal anti-androgenic exposure. researchgate.net
Studies in rats have shown that in-utero exposure to DBP can lead to a significant decrease in AGD in male offspring. plasteurope.com This has been observed alongside an increased incidence of other reproductive tract malformations, such as undescended testes (cryptorchidism) and hypospadias (an abnormal placement of the urethral opening). nih.govsemanticscholar.org These findings in animal models are consistent with the hypothesis that prenatal exposure to these phthalates can adversely affect male reproductive development in humans. researchgate.net
While much of the research on monobutyl phthalates has focused on male reproductive toxicity, emerging evidence indicates adverse effects on the female reproductive system as well. cbs8.comstmarys-ca.edu Transitional phthalates, such as di-butyl phthalate, have been associated with several female reproductive disorders. cbs8.com
Studies have shown that mono-n-butyl phthalate (MnBP) can be detected in the urine of women, and higher concentrations have been linked to certain gynecological conditions. One study found significantly higher urinary levels of MnBP in patients with endometriosis compared to controls. mdpi.com The same study demonstrated that MnBP could alter gene expression and affect the health and steroidogenesis of human granulosa cells in vitro, which are critical for follicle development in the ovaries. mdpi.com
Other research has suggested associations between exposure to the parent compound, DBP, and disruptions in the follicular reproductive cycles by interfering with hormone signaling in the ovary. arizona.edu This could potentially lead to reduced fertility and a decrease in the number and quality of eggs. arizona.edu Furthermore, some epidemiological studies have associated higher levels of MnBP with delayed puberty onset and recurrent pregnancy loss. nih.govnih.gov
Female Reproductive System Effects
Impact on Ovarian Function and Follicular Development
Monobutyl phthalates, primarily the metabolite mono-n-butyl phthalate (MnBP), have been shown to exert considerable toxicity on the female reproductive system. Research indicates that these compounds can disrupt normal ovarian function and interfere with the development of follicles, which are crucial for oocyte maturation and ovulation.
Table 1: Effects of Mono-n-butyl Phthalate (MnBP) on Human Granulosa Cells
| Affected Parameter | Observed Effect | Reference |
|---|---|---|
| Gene Expression | Altered expression of genes related to cell cycle, steroidogenesis, and inflammation (e.g., BIRC5, CDC20, StAR, TNF-alpha) | medrxiv.orgcsun.edu |
| Mitochondrial Health | Attenuated mitochondrial membrane potential | medrxiv.org |
| Hormone Expression | Decreased expression of Anti-Müllerian Hormone (AMH) | medrxiv.orgcsun.edu |
| Steroidogenesis | Impacted the production of steroid hormones | medrxiv.orgcsun.edu |
Associations with Endometriosis
A growing body of evidence has linked exposure to monobutyl phthalates with an increased risk of endometriosis, a chronic inflammatory condition where tissue similar to the lining of the uterus grows outside the uterus. Multiple studies have found that women with surgically confirmed endometriosis have significantly higher urinary concentrations of MnBP compared to control groups without the condition. medrxiv.orgphysiciansweekly.comresearchgate.net
One study reported that after adjusting for other potential confounding factors, higher MnBP levels were associated with a nearly twofold increase in the odds of having endometriosis. physiciansweekly.com This suggests that monobutyl phthalates may play a role in the pathogenesis of this complex disease, potentially by influencing inflammatory pathways or hormonal signaling.
Table 2: Urinary MnBP Levels in Women with and without Endometriosis
| Group | Geometric Mean MnBP Level (µg/g creatinine) | Odds Ratio (95% CI) | Reference |
|---|---|---|---|
| Endometriosis Patients (n=123) | 148.4 | 1.89 (1.05–3.39) | physiciansweekly.com |
| Control Group (n=82) | 109.9 |
Developmental Outcomes in Offspring
Exposure to monobutyl phthalates during critical windows of development, such as pregnancy, has been associated with a range of adverse outcomes in offspring.
Embryolethality and Fetal Development Abnormalities
Research indicates that monobutyl phthalates can be toxic to developing embryos. In-vitro studies have shown that MnBP impairs the developmental competency of preimplantation embryos, delays their progression to the blastocyst stage, and increases programmed cell death (apoptosis). nih.govresearchgate.net Furthermore, the parent compound, DBP, has been shown to induce significant developmental defects in animal models, such as abnormalities in eye development, including a reduction in the size of the lens and retina. sacredheart.edu These findings suggest a potential for monobutyl phthalates to interfere with fundamental processes of fetal organogenesis.
Impact on Pubertal Onset and Secondary Sexual Characteristics
The influence of monobutyl phthalates on puberty is complex, with studies reporting varied and sometimes sex-specific effects. Gestational exposure to MnBP in male offspring has been associated with a decreased likelihood of being in an advanced stage of pubic hair development between the ages of 8 and 14, yet paradoxically, it was also linked to a faster progression through pubertal stages once initiated. researchgate.netnih.gov In contrast, a meta-analysis pointed towards an association between postnatal (childhood) exposure to MnBP and a slightly increased risk of early puberty in boys. medrxiv.org The timing of exposure—whether prenatal or postnatal—appears to be a critical factor influencing the outcome. The evidence highlights the potential for these chemicals to disrupt the sensitive timing of reproductive maturation.
Potential for Birth Defects and Preterm Birth
Significant evidence links maternal exposure to monobutyl phthalates with an increased risk of preterm birth. eenews.net Multiple large-scale studies have found that higher urinary concentrations of both mono-n-butyl phthalate and mono-isobutyl phthalate in pregnant women are associated with a 12% to 16% higher odds of delivering before 37 weeks of gestation. physiciansweekly.comnih.gov In one study, the geometric mean concentration of MnBP was significantly higher in mothers who delivered preterm compared to those who delivered at term. nih.gov While direct links between this compound and specific structural birth defects are less established, phthalates as a class are associated with an increased risk for congenital malformations. boisestate.edu
Metabolic and Endocrine System Dysregulation
Monobutyl phthalates are recognized endocrine-disrupting chemicals that interfere with the body's hormonal and metabolic systems. In-vitro studies using human cells have demonstrated that both DBP and its metabolite MnBP can significantly impair steroid hormone biosynthesis, leading to decreased production of testosterone, androstenedione, progesterone, and corticosterone. mdpi.com This anti-androgenic effect is a key mechanism behind its reproductive toxicity.
Beyond reproductive hormones, these compounds are linked to broader metabolic disturbances. Epidemiological studies have found positive associations between MnBP levels and indicators of metabolic syndrome, including high blood pressure and elevated triglycerides. mdpi.com There is also evidence suggesting that monobutyl phthalates may possess anti-thyroid activity. csun.edu Furthermore, laboratory studies have shown that MnBP can reduce the viability of pancreatic beta cells, the cells responsible for producing insulin (B600854), which may contribute to insulin resistance and an increased risk for type 2 diabetes. nih.gov
Table 3: Summary of Endocrine and Metabolic Effects of Monobutyl Phthalates
| System/Process | Observed Effect of Monobutyl Phthalate (MnBP/MBP) | Reference |
|---|---|---|
| Steroidogenesis | Decreased production of testosterone, androstenedione, progesterone | mdpi.com |
| Cardiovascular Health | Associated with high blood pressure | mdpi.com |
| Lipid Metabolism | Associated with elevated triglycerides | mdpi.com |
| Pancreatic Function | Decreased viability of pancreatic beta cells in vitro | nih.gov |
| Thyroid Function | Suspected anti-thyroid hormone activity | csun.edu |
Associations with Diabetes Mellitus and Gestational Diabetes Mellitus
Exposure to certain monobutyl phthalates has been identified as a potential risk factor for diabetes mellitus (DM). nih.gov A meta-analysis of seven studies involving over 12,000 participants concluded that urinary concentrations of mono-n-butyl phthalate (MnBP) and mono-isobutyl phthalate (MiBP) were positively associated with the risk of DM. nih.gov
The link is particularly evident in studies focusing on gestational diabetes mellitus (GDM). A case-control study in Hangzhou, China, collected 201 serum samples from pregnant women and found that mono butyl phthalate (MBP) was the most abundant metabolite detected. bohrium.comresearchgate.net The results indicated significant positive associations between the serum concentrations of both MBP and MiBP and the incidence of GDM. bohrium.comresearchgate.net Furthermore, the study established a positive correlation between serum levels of MBP and MiBP and 2-hour blood glucose levels in these pregnant women. bohrium.comresearchgate.net Another study also found that mono-n-butyl phthalate (MNBP) was associated with impaired glucose tolerance in pregnant women. nih.gov These findings suggest that exposure to these phthalates may increase the risk of developing GDM. bohrium.comdiabetesandenvironment.org
| Study Finding | Associated Phthalate Metabolite | Health Outcome |
| Positively associated with risk of Diabetes Mellitus nih.gov | Mono-n-butyl phthalate (MnBP), Mono-isobutyl phthalate (MiBP) | Diabetes Mellitus |
| Positively associated with incidence of GDM bohrium.comresearchgate.net | Mono butyl phthalate (MBP), Mono-isobutyl phthalate (MiBP) | Gestational Diabetes Mellitus |
| Positively correlated with 2-hour blood glucose levels bohrium.comresearchgate.net | Mono butyl phthalate (MBP), Mono-isobutyl phthalate (MiBP) | Elevated Blood Glucose |
| Associated with impaired glucose tolerance nih.gov | Mono-n-butyl phthalate (MNBP) | Impaired Glucose Tolerance |
Correlations with Anthropometric Indices and Obesity
Scientific literature suggests a link between monobutyl phthalate exposure and various measures of obesity and body composition. Studies using data from the National Health and Nutrition Examination Survey (NHANES) reported that urinary monobutyl phthalate (MBP) was associated with a higher body mass index (BMI) and waist circumference in adults. nih.gov
Research in children has revealed age and sex-specific associations. In a study of 493 Chinese school-aged children, monobutyl phthalate (MBP) was one of the most detectable chemicals. nih.gov After adjusting for confounding factors, urinary concentrations of MBP were positively associated with obesity in boys in a concentration-dependent manner. nih.gov Specifically, higher quartiles of MBP exposure in boys aged 11-13 were significantly associated with greater BMI, BMI z-score, subscapular skinfold thickness, and hip circumference. nih.gov
Other studies have produced varied results. One prospective study found that in women, circulating concentrations of mono-isobutyl phthalate (MiBP) were positively related to waist circumference, total fat mass, and trunk fat mass; however, no such significant relationships were observed in men. researchgate.netnih.gov Conversely, another study noted that mono-isobutyl phthalate (MiBP) was inversely associated with abdominal obesity. researchgate.net Prenatal exposure to mono-n-butyl phthalate (MnBP) was associated with an increase in the waist-to-height ratio in boys from ages 4 to 6, but not in girls. frontiersin.org These findings highlight that phthalates may influence body composition in a manner that is dependent on the specific chemical, age, and sex. frontiersin.org
| Phthalate Metabolite | Population | Associated Anthropometric Outcome |
| Monobutyl phthalate (MBP) | Adults | Higher Body Mass Index (BMI) and Waist Circumference nih.gov |
| Monobutyl phthalate (MBP) | Boys (11-13 years) | Higher BMI, BMI z-score, hip circumference nih.gov |
| Mono-isobutyl phthalate (MiBP) | Women | Increased Waist Circumference, Total Fat Mass, Trunk Fat Mass researchgate.netnih.gov |
| Mono-n-butyl phthalate (MnBP) | Boys (prenatal exposure) | Increased waist-to-height ratio at ages 4-6 frontiersin.org |
Thyroid Gland Function Impairment
Monobutyl phthalates are considered endocrine disruptors that can interfere with the thyroid system. mdpi.comnih.gov Animal studies have shown that di-n-butyl phthalate (DBP), the parent compound of MnBP, can cause a dose-dependent decrease in serum T3 and T4 concentrations. mdpi.com The mechanisms by which phthalates may disrupt thyroid signaling include interfering with the hypothalamic-pituitary-thyroid axis, altering the function of proteins crucial for thyroid hormone synthesis, and changing hepatic enzymes involved in hormone metabolism. mdpi.comnih.gov
In humans, exposure to certain phthalates has been linked to altered thyroid hormone levels. A study at Columbia University found that in girls as young as three, lower levels of the active thyroid hormone free thyroxine (FT4) were associated with metabolites of mono-n-butyl phthalate (MnBP) and mono-isobutyl phthalate (MiBP). yahoo.com This suggests that early-life exposure to these chemicals could impact thyroid function. yahoo.com The thyroid is critical for regulating metabolism and development, particularly brain development. yahoo.com
| Phthalate Metabolite | Population | Associated Thyroid Function Outcome |
| Mono-n-butyl phthalate (MnBP) | Girls (age 3) | Lower levels of free thyroxine (FT4) yahoo.com |
| Mono-isobutyl phthalate (MiBP) | Girls (age 3) | Lower levels of free thyroxine (FT4) yahoo.com |
| Di-n-butyl phthalate (DBP) (parent compound) | Animals | Dose-dependent decrease in serum T3 and T4 mdpi.com |
Other Systemic Toxicities (e.g., Hepatic and Renal Impacts)
Hepatic Impacts
The liver is a primary target organ for the toxicity of phthalates. mdpi.com Animal studies have demonstrated that exposure to di-n-butyl phthalate (DBP) and its metabolite, monobutyl phthalate (MBP), can lead to adverse hepatic effects. In mice, oral exposure to DBP resulted in the detection of MBP in the liver and altered the expression of hepatic enzymes involved in phthalate metabolism. oup.comarizona.edu Studies on rats exposed to DBP and other phthalates have shown an increase in liver weight and significant increases in the levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) transaminase (ALT), which are indicators of liver damage. nih.gov Exposure to DBP can also elicit oxidative stress in hepatic tissue, leading to lipid peroxidation and damage. nih.gov
Renal Impacts
Research into the effects of phthalates on the kidneys suggests a potential for adverse impacts on renal function. A cross-sectional study of the Taiwanese adult population investigated associations between urinary phthalate metabolites and biomarkers of renal function. nih.gov The results showed that urinary mono-iso-butyl phthalate (MiBP) levels were positively associated with uric acid levels. nih.gov The study also found that the sum of dibutyl phthalate (DBP) metabolites was negatively associated with the estimated glomerular filtration rate (eGFR), a key measure of kidney function. nih.gov In a longitudinal study of children with chronic kidney disease, higher levels of some low-molecular-weight phthalates, including MiBP, were associated with an increase in eGFR, though other metabolites were associated with a decrease. nih.gov These findings suggest that exposure to certain phthalates may be associated with altered kidney function. nih.gov
Epidemiological Insights into Monobutyl Phthalate Exposure and Health
Population-Scale Biomonitoring Studies and Exposure Trends
Biomonitoring studies are essential for assessing the extent of human exposure to environmental chemicals. For phthalates, this is typically done by measuring their metabolites in urine.
Detection Frequencies and Concentration Ranges in Diverse Populations
Specific detection frequencies and concentration ranges for mono-sec-butyl phthalate (B1215562) are not widely reported in large-scale biomonitoring studies like the National Health and Nutrition Examination Survey (NHANES) in the United States. These studies tend to focus on the more common isomers, MnBP and MiBP. epa.gov
Studies that do measure a range of phthalate metabolites often report a general "monobutyl phthalate" (MBP) category, which would include MsBP, but does not allow for a distinct analysis. Research has shown that human exposure to phthalates is widespread, with metabolites being detectable in the urine of a vast majority of the population. nih.gov For instance, the primary metabolites of dibutyl phthalates (in a general sense) and other phthalates like benzyl (B1604629) butyl phthalate are detected in over 98% of individuals sampled in broad population studies. epa.gov
However, without specific analytical methods that differentiate MsBP from other MBP isomers in these large studies, providing precise detection frequencies and concentration ranges solely for mono-sec-butyl phthalate is not possible based on currently available literature.
Variability in Exposure: Intra- and Inter-individual Differences
The variability of phthalate metabolite concentrations within and between individuals is a critical factor in exposure assessment. Phthalates are considered non-persistent chemicals with short half-lives, meaning their levels in the body can fluctuate significantly throughout the day and from day to day based on recent exposures.
While specific data on the intra- and inter-individual variability of this compound is not available, studies on the broader category of monobutyl phthalates (MBP) indicate considerable variation. For example, a pilot study on adult women found that the intraclass correlation coefficient (ICC), a measure of the proportion of variance explained by differences between subjects, was 0.40 for monobutyl phthalate, suggesting that within-person variability is high. mdpi.com This high variability implies that a single urine sample may not accurately reflect an individual's typical exposure level over time, and multiple samples are often necessary for a more precise assessment. mdpi.com
Human Health Observational Studies
Observational studies in human populations explore associations between exposure to chemicals and various health outcomes. As with biomonitoring data, research specifically isolating the health effects of this compound is limited. The following sections reflect findings related to the broader class of monobutyl phthalates, with the caveat that these results are not specific to the sec-butyl isomer.
Reproductive Health Epidemiology in Males and Females
Phthalates are recognized as endocrine-disrupting chemicals that can interfere with the body's hormonal systems. wikipedia.org Concerns have been raised about their potential impact on both male and female reproductive health.
In Males: Epidemiological studies have linked exposure to certain phthalate metabolites with adverse effects on male reproductive health. Specifically, high urinary concentrations of monobutyl phthalates have been associated with a longer time to pregnancy for couples. contemporaryobgyn.net Some research suggests a connection between monobutyl phthalate levels and altered semen quality, although findings across studies can be inconsistent. nih.govnih.gov The primary mechanism is thought to be the anti-androgenic activity of these compounds, which can disrupt the normal function of male hormones. mdpi.commdpi.com
In Females: In women, exposure to monobutyl phthalates has been investigated in relation to various reproductive outcomes. Some studies have suggested a potential, though not consistently strong, association between MBP concentrations and endometriosis. nih.gov Research has also explored links between maternal urinary concentrations of MBP during pregnancy and adverse birth outcomes, such as preterm birth. nih.govnih.gov Another study found that higher levels of mono-n-butylphthalate (MnBP) were associated with ovulatory dysfunctions in women with infertility. mdpi.com
Endocrine-Related Health Outcomes in Pregnant Women and Children
The prenatal and early childhood periods are particularly vulnerable to the effects of endocrine-disrupting chemicals.
Pregnant Women: During pregnancy, exposure to phthalates has been linked to alterations in maternal hormone levels. For example, urinary concentrations of mono-butyl phthalate (MBP) have been negatively associated with maternal serum thyroxine (T4) and free thyroxine (FT4) levels, suggesting a potential impact on thyroid function. nih.govresearchgate.net Given the critical role of thyroid hormones in fetal development, particularly neurodevelopment, these findings are of public health relevance. mdpi.com
Children: Prenatal exposure to phthalates has been studied in relation to developmental outcomes in children. Some research has found associations between maternal exposure to certain phthalates and a slightly earlier onset of puberty in children. researchgate.net Phthalate exposure during critical developmental windows is a concern for potential long-term health effects. wikipedia.org
Associations with Metabolic Syndrome Components
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.
Emerging research has explored the link between phthalate exposure and components of metabolic syndrome. nih.gov While specific data for this compound is lacking, studies on other phthalate metabolites have shown associations with an increased odds of metabolic syndrome. mdpi.com For instance, some studies have reported a positive association between intermediate concentrations of mono-n-butyl phthalate (MnBP) and the odds of having metabolic syndrome. mdpi.com Other research has linked monobutyl phthalate (MBP) levels in the urine of obese individuals to be significantly higher than in the normal-weight population. researchgate.net
Advanced Analytical Methodologies for Monobutyl Phthalate Research
Sample Preparation Techniques for Complex Biological and Environmental Matrices
The initial and most critical step in the analysis of MsBP is its effective isolation from the sample matrix, which can be biological (e.g., urine, plasma) or environmental (e.g., water, soil). The complexity of these matrices necessitates robust extraction and cleanup procedures to remove interfering substances that could compromise the accuracy of subsequent analyses. cdc.gov
Extraction and Cleanup Procedures
A variety of techniques are employed to extract MsBP from samples, with the choice depending on the matrix and the analytical method to be used. For biological samples like urine and plasma, Solid-Phase Extraction (SPE) is a widely used and effective technique. cdc.govresearchgate.net It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte of interest, which is then eluted with a small volume of an appropriate solvent. This not only isolates the MsBP but also concentrates it, enhancing detection sensitivity. cdc.gov Common SPE sorbents include C18 and Oasis HLB. cdc.govkoszalin.pl
Liquid-Liquid Extraction (LLE) and its miniaturized version, Dispersive Liquid-Liquid Microextraction (DLLME) , are other common methods. mui.ac.irmdpi.com LLE partitions the analyte between the aqueous sample and an immiscible organic solvent. DLLME is a modified version that uses a small amount of extraction solvent dispersed in the sample with the aid of a disperser solvent, offering high enrichment factors and reduced solvent consumption. mui.ac.irmdpi.com
For more complex biological tissues, a multi-residue method known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has been adapted for the extraction of a wide range of organic chemicals, including phthalate (B1215562) metabolites. nih.gov This approach typically involves an initial extraction with an organic solvent like acetonitrile (B52724), followed by a cleanup step using dispersive SPE to remove lipids and other interferences. nih.gov
In environmental samples such as water, SPE is also a preferred method for extraction and preconcentration. koszalin.ple3s-conferences.orgresearchgate.net For solid matrices like soil and sediment, extraction is typically performed using organic solvents. cdc.gov
Regardless of the primary extraction method, a cleanup step is often necessary to remove co-extracted matrix components like fats and pigments that can interfere with chromatographic analysis. cdc.gov
Enzymatic Hydrolysis for Conjugated Metabolites
In humans and animals, phthalate monoesters like MsBP undergo Phase II metabolism, where they are conjugated with glucuronic acid to form more water-soluble glucuronide conjugates, facilitating their excretion in urine. cdc.govnih.govnih.gov To determine the total MsBP exposure, it is essential to measure both the free and the conjugated forms. This is achieved through enzymatic hydrolysis, a critical step in sample preparation for urine analysis. cdc.govnih.gov
The enzyme β-glucuronidase is used to cleave the glucuronide conjugate, releasing the free MsBP for analysis. cdc.govcdc.govnih.gov The reaction is typically carried out by incubating the urine sample with the enzyme solution at a specific temperature (e.g., 37°C) and pH for a set period. nih.govnih.govsigmaaldrich.com The efficiency of this deconjugation step is crucial for accurate quantification of total MsBP. cdc.gov
It is important to use a pure β-glucuronidase enzyme, such as that derived from E. coli K12, as some commercial preparations from sources like Helix pomatia can contain lipase (B570770) or sulfatase activities. cdc.govresearchgate.net These contaminating enzymes can artifactually hydrolyze parent phthalate diesters present in the sample or laboratory environment, leading to falsely elevated monoester concentrations. cdc.govresearchgate.net
High-Resolution Chromatographic and Spectrometric Detection
Following extraction and cleanup, advanced instrumental techniques are used for the separation and detection of MsBP. The choice of technique is dictated by the required sensitivity, selectivity, and the nature of the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for the quantification of phthalate metabolites in biological samples. nih.govnih.govsciex.com This method offers high sensitivity and specificity, allowing for the detection of very low concentrations of MsBP. s4science.at The technique couples the separation power of liquid chromatography (LC) with the precise detection and identification capabilities of tandem mass spectrometry (MS/MS). nih.gov
Ultra-Performance Liquid Chromatography (UPLC) , a variation of LC that uses smaller particle-size columns, provides faster analysis times and improved resolution compared to conventional HPLC. nih.govnih.govnih.gov A common approach involves reversed-phase chromatography using a C18 or phenyl-hexyl column with a gradient elution of a mobile phase, often consisting of water and methanol (B129727) or acetonitrile with additives like acetic acid or ammonium (B1175870) acetate. nih.govsciex.comnih.gov
The mass spectrometer is typically operated in the negative electrospray ionization (ESI) mode. nih.govnih.gov Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion of MsBP is selected and fragmented, and a resulting characteristic product ion is monitored. nih.govsciex.com This highly selective process minimizes matrix interference and ensures accurate quantification. sciex.com The use of isotopically labeled internal standards is standard practice to correct for any matrix effects and variations during sample preparation and analysis. nih.gov
Table 1: Example UPLC-MS/MS Method Parameters for Phthalate Metabolite Analysis
| Parameter | Setting |
| Chromatography System | Waters ACQUITY UPLC |
| Mass Spectrometer | Waters XEVO TQ-S Triple Quadrupole |
| Column | Phenomenex Kinetex® Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.2 mM Ammonium Fluoride in 10% Methanol/Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Note: This table presents an example of typical parameters and may vary based on the specific application and instrumentation. Data sourced from Development and Interlaboratory Validation of Two Fast UPLC–MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthalates. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful and commonly used technique for the analysis of phthalates and their metabolites. researchgate.netrestek.comoregonstate.edu It provides excellent chromatographic resolution and is a robust and reliable method. restek.comgcms.cz For the analysis of polar and thermally unstable phthalate metabolites like MsBP, a derivatization step is often required to increase their volatility and thermal stability, although methods without derivatization have also been developed. nih.gov
Separation is typically achieved on a capillary column, such as a DB-5MS. nih.gov The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. nih.gov The mass spectrometer is usually operated in electron ionization (EI) mode. oregonstate.edu For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is often employed, where the instrument is set to monitor only a few specific ions characteristic of the target analyte, rather than scanning the entire mass range. researchgate.netoregonstate.edu
While LC-MS/MS has become more prevalent for metabolite analysis due to the elimination of the derivatization step, GC-MS remains a valuable and widely applied technique in phthalate research. restek.comnih.gov
Method Validation and Performance Characteristics for Quantitative Analysis
To ensure the reliability and accuracy of analytical data, any method used for the quantitative analysis of MsBP must be thoroughly validated. e3s-conferences.orgnih.govnih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key performance characteristics that are evaluated include:
Linearity and Calibration Range: This establishes the concentration range over which the instrument's response is directly proportional to the concentration of the analyte. Calibration curves are generated by analyzing standards at multiple concentration levels, and the coefficient of determination (r²) is calculated to assess linearity, with values greater than 0.99 being desirable. e3s-conferences.orgnih.govnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mui.ac.irnih.gov These are critical for determining the method's sensitivity.
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value and is often assessed by analyzing spiked samples and calculating the percent recovery. e3s-conferences.orgnih.gov Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD) of replicate analyses. nih.govnih.gov Both intra-day (within a single day) and inter-day (over several days) precision are evaluated. nih.gov
Recovery: This parameter evaluates the efficiency of the extraction process by comparing the amount of analyte measured in a spiked sample to the amount originally added. mui.ac.ire3s-conferences.org
Selectivity/Specificity: This ensures that the method can unequivocally measure the analyte in the presence of other components that are expected to be present in the sample matrix. nih.gov
Table 2: Representative Performance Characteristics for Monobutyl Phthalate Analysis by UPLC-MS/MS
| Parameter | Plasma | Pup Homogenate |
| Concentration Range | 25–5,000 ng/mL | 50–5,000 ng/g |
| Linearity (r) | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 6.9 ng/mL | 9.4 ng/g |
| Absolute Recovery | > 92% | > 92% |
| Intra-day Precision (%RSD) | ≤ 10.1% | ≤ 10.1% |
| Inter-day Precision (%RSD) | ≤ 10.1% | ≤ 10.1% |
| Intra-day Accuracy (%RE) | ≤ ±7.5% | ≤ ±7.5% |
| Inter-day Accuracy (%RE) | ≤ ±7.5% | ≤ ±7.5% |
| Note: This table shows example validation data for a related compound, monobutyl phthalate (MBP), demonstrating typical performance characteristics. %RE = Percent Relative Error; %RSD = Percent Relative Standard Deviation. Data sourced from Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS. nih.govnih.gov |
By adhering to these rigorous validation procedures, researchers can ensure that the data generated for MsBP concentrations are accurate, reliable, and comparable across different studies.
Evaluation of Linearity, Sensitivity (LOD/LOQ), Accuracy, and Precision
The validation of an analytical method ensures its reliability for the intended application. This process involves a rigorous evaluation of several key performance parameters. While specific validation data exclusively for mono-sec-butyl phthalate are not extensively detailed in the readily available literature, the validation parameters for its isomers, such as mono-n-butyl phthalate (MnBP) and mono-isobutyl phthalate (MiBP), provide a strong indication of the performance characteristics expected for an LC-MS/MS method targeting MsBP.
Linearity: An analytical method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. For phthalate metabolites, calibration curves are typically constructed over a wide concentration range, and a linear relationship is confirmed if the coefficient of determination (r²) is close to 1.0. For instance, methods developed for monobutyl phthalate isomers consistently demonstrate high linearity (r² ≥ 0.99) over concentration ranges relevant to human exposure levels.
Sensitivity (LOD/LOQ): The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For various phthalate metabolites, including monobutyl isomers, modern LC-MS/MS methods achieve LODs and LOQs in the low nanogram per milliliter (ng/mL) range in biological matrices like urine.
Accuracy and Precision: Accuracy refers to the closeness of a measured value to a known "true" value, often expressed as percent recovery. Precision describes the closeness of repeated measurements to each other and is typically expressed as the relative standard deviation (%RSD). Both are assessed at different concentration levels (low, medium, and high) and on different days (intra-day and inter-day precision) to ensure the method is reliable over time and across a range of concentrations. For monobutyl phthalate isomers, validated methods demonstrate excellent accuracy, with recoveries often between 90% and 110%, and high precision, with %RSD values generally below 15%.
Table 1: Representative Performance Characteristics of LC-MS/MS Methods for Monobutyl Phthalate Isomer Analysis
| Parameter | Typical Performance Metric | Description |
| Linearity (r²) | ≥ 0.99 | Indicates a strong proportional relationship between analyte concentration and instrument response. |
| LOD (ng/mL) | 0.03 - 1.0 | The lowest concentration detectable with confidence. |
| LOQ (ng/mL) | 0.1 - 3.0 | The lowest concentration quantifiable with acceptable accuracy and precision. |
| Accuracy (% Recovery) | 90 - 110% | The closeness of the measured value to the true value. |
| Intra-day Precision (%RSD) | < 10% | The precision of measurements taken within a single day. |
| Inter-day Precision (%RSD) | < 15% | The precision of measurements taken across different days. |
Note: This table represents typical performance data for monobutyl phthalate isomers. Specific values for this compound would require dedicated validation studies.
Assessment of Matrix Effects and Recovery Rates
Biological samples such as urine, blood, and tissue are complex mixtures that can interfere with the analysis of the target analyte. These interferences are known as matrix effects and can either suppress or enhance the instrument's signal, leading to inaccurate quantification.
Matrix Effects: The assessment of matrix effects is a critical step in the validation of methods for biological samples. It is typically evaluated by comparing the analytical response of an analyte in a standard solution to the response of the analyte spiked into a blank matrix extract. Isotopically labeled internal standards, which are chemically identical to the analyte but have a different mass, are commonly used to compensate for matrix effects. These standards co-elute with the target analyte and experience similar matrix-induced signal suppression or enhancement, allowing for accurate correction of the results.
Recovery Rates: Recovery is a measure of the efficiency of the sample extraction process. It is determined by comparing the analytical response of an analyte that has been spiked into a sample before extraction to the response of the analyte spiked into the sample after extraction. An effective extraction procedure will have high and consistent recovery rates across different concentrations. For monobutyl phthalate isomers, extraction methods, often involving solid-phase extraction (SPE), are optimized to achieve recoveries typically greater than 90%.
Table 2: Factors Influencing Matrix Effects and Recovery in this compound Analysis
| Factor | Description | Mitigation Strategy |
| Sample Complexity | Biological matrices contain numerous endogenous compounds (e.g., salts, proteins, lipids) that can interfere with ionization. | Advanced sample cleanup (e.g., solid-phase extraction), optimized chromatographic separation to resolve analyte from interferences. |
| Ionization Suppression/Enhancement | Co-eluting matrix components can compete with the analyte for ionization in the mass spectrometer's source. | Use of isotopically labeled internal standards, optimization of MS source parameters, dilution of the sample extract. |
| Extraction Efficiency | The physicochemical properties of MsBP influence how effectively it is removed from the sample matrix. | Optimization of extraction solvent, pH, and solid-phase extraction sorbent and elution conditions. |
Development of Biomarkers for Exposure and Biological Effect
The measurement of phthalate metabolites in human biological samples, known as human biomonitoring, is the most accurate and reliable method for assessing exposure to parent phthalates.
Biomarkers of Exposure: this compound is the primary hydrolytic metabolite of di-sec-butyl phthalate (DsBP). After ingestion, inhalation, or dermal absorption of DsBP, the parent compound is rapidly metabolized in the body to MsBP. This metabolite is then excreted, primarily in the urine, often after conjugation with glucuronic acid. Because the parent phthalates are quickly metabolized and have short biological half-lives, measuring the concentration of their metabolites, like MsBP, in urine provides a direct and integrated measure of the internal dose from all exposure sources. The detection of MsBP in urine is a specific biomarker for exposure to DsBP.
Biomarkers of Biological Effect: While MsBP is a well-established biomarker of exposure, research into specific biomarkers of biological effect resulting from DsBP exposure is ongoing. Biomarkers of effect are measurable changes in biological processes that indicate a potential health outcome or disease. For phthalates in general, research has focused on their potential as endocrine-disrupting chemicals. Studies investigate associations between urinary concentrations of phthalate metabolites and changes in hormone levels, semen quality parameters, or other markers of reproductive and developmental health. Establishing a direct causal link between MsBP levels and a specific biological effect requires extensive epidemiological and toxicological research. The development of sensitive and specific analytical methods to accurately quantify MsBP is a foundational requirement for these critical investigations into the potential health effects of DsBP exposure.
Risk Assessment and Mitigation Strategies for Monobutyl Phthalates
Hazard Identification and Dose-Response Characterization
The assessment of risks associated with monobutyl phthalates, such as mono-sec-butyl phthalate (B1215562), begins with identifying potential hazards and characterizing the relationship between the dose of the substance and the biological response. This process is complicated by metabolic differences across species and necessitates the establishment of health-based guidance values.
Extrapolating toxicity data from animal studies to humans is a significant challenge in risk assessment, primarily due to species-specific differences in metabolic pathways. The parent compounds of mono-sec-butyl phthalate, dibutyl phthalates (DBPs), undergo metabolism that can vary significantly between species, affecting the toxicokinetics and ultimate toxicity of their metabolites.
For instance, research on dibutyl phthalate (DBP) has shown that fetal exposure in rats leads to reproductive tract malformations by reducing testosterone (B1683101) production in Leydig cells. nih.govnih.gov In contrast, mice are more resistant to these effects. Studies comparing these susceptible (rat) and resistant (mouse) species have identified that lipid metabolism pathways regulated by sterol regulatory element-binding protein (SREBP) are inhibited in the rat but induced in the mouse after DBP exposure. nih.govnih.gov This differential response correlates with the observed repression of the steroidogenic pathway in rats. Specifically, DBP exposure was found to significantly reduce the expression of SREBP2 in rat fetal Leydig cells, which is linked to the inhibition of cholesterol synthesis, a critical step for steroidogenesis. nih.govnih.gov
These findings underscore that a direct extrapolation of toxicological data from one species to another without understanding the underlying metabolic and molecular mechanisms can lead to inaccurate risk assessments for humans. The potency of a phthalate metabolite like this compound is therefore dependent on metabolic pathways that can differ between laboratory animals and humans, highlighting the need for caution when using animal data to predict human health risks.
To protect public health, regulatory agencies establish health-based guidance values such as the Reference Dose (RfD) and the Tolerable Daily Intake (TDI). These values represent an estimate of a daily oral exposure to a chemical that is likely to be without an appreciable risk of deleterious effects during a lifetime. For monobutyl phthalates, these values are typically derived from toxicological studies on their parent compounds.
The European Food Safety Authority (EFSA) and the U.S. Environmental Protection Agency (EPA) have established such values for several phthalates based on sensitive endpoints like reproductive and developmental effects. health.state.mn.usepa.govfoodpackagingforum.org For example, EFSA established a TDI for di-butylphthalate (DBP) of 0.01 mg/kg of body weight per day, based on its reproductive effects. nih.gov Animal studies have identified disruption of fetal testicular development as a particularly sensitive effect of DBP exposure. health.state.mn.us
These guidance values are crucial for risk characterization, allowing regulators to compare estimated human exposure levels with a level deemed safe.
Interactive Data Table: Health-Based Guidance Values for Select Parent Phthalates
| Compound | Agency | Guidance Value | Critical Effect |
| Di-butylphthalate (DBP) | EFSA | TDI: 0.01 mg/kg bw/day | Reproductive effects |
| Butyl-benzyl-phthalate (BBP) | EFSA | TDI: 0.5 mg/kg bw/day | Reproductive effects |
| Bis(2-ethylhexyl)phthalate (DEHP) | EFSA | TDI: 0.05 mg/kg bw/day | Reproductive effects |
| Di-isononylphthalate (DINP) | EFSA | TDI: 0.15 mg/kg bw/day | Liver effects |
| Di-isodecylphthalate (DIDP) | EFSA | TDI: 0.15 mg/kg bw/day | Liver effects |
| Group of DBP, BBP, DEHP, DINP | EFSA | Group-TDI: 50 µg/kg bw/day | Reduction in fetal testosterone |
Cumulative Risk Assessment for Phthalate Mixtures
Humans are exposed to a mixture of various phthalates simultaneously from multiple sources, not just a single compound in isolation. nih.gov This reality necessitates a cumulative risk assessment (CRA) approach, which evaluates the combined effects of exposure to multiple chemicals that may act in concert. nih.govchemtrust.org A substance-by-substance assessment is not considered sufficient to protect public health from the combined effects of similarly acting chemicals. chemtrust.org
Several phthalates, including the parent compounds of monobutyl phthalates, are known to exert anti-androgenic effects, primarily by disrupting fetal testosterone biosynthesis, which can lead to adverse effects on male reproductive development. nih.gov Because they share a common adverse outcome, their effects can be additive. chemtrust.orgnih.gov Studies have confirmed that when administered together, several phthalates can act additively to affect male developmental processes. nih.gov
In recognition of this, the U.S. National Research Council recommended that CRA for phthalates should focus on common adverse outcomes rather than requiring identical mechanisms of action. acs.orgwikipedia.org This approach has been adopted by regulatory bodies. For example, EFSA established a group-TDI of 50 µg/kg of body weight per day for four phthalates (DBP, BBP, DEHP, and DINP) based on their combined anti-androgenic effects. foodpackagingforum.orgnih.gov This allows for the assessment of the total risk from dietary exposure to this group of phthalates, ensuring that the combined exposure does not exceed a safe level. foodpackagingforum.org
Emerging Remediation and Detoxification Strategies
As concerns over phthalate exposure persist, research has focused on strategies to remove these compounds from the environment and mitigate their toxicity within biological systems.
Bioremediation utilizes microorganisms to break down environmental pollutants. Mono-alkyl phthalate esters, including monobutyl phthalates, have been shown to be susceptible to biodegradation in natural environments. Studies conducted in both marine and freshwater sediments have demonstrated that these compounds can be degraded relatively quickly. sfu.caresearchgate.net At 22°C, the half-lives for various mono-alkyl phthalates ranged from 16 to 39 hours, indicating that a wide variety of microorganisms possess the nonspecific esterases needed for this breakdown. sfu.caresearchgate.net
Specific bacterial strains with the ability to degrade phthalates have been isolated and studied. For example, Paenarthrobacter sp. strain PH1, isolated from a municipal waste dumping site, was capable of degrading di-isobutyl phthalate (DIBP) and other low-molecular-weight phthalates within 24 hours in laboratory conditions. nih.gov The strain also demonstrated significant degradation capabilities in artificial soil, highlighting its potential for remediating contaminated sites. nih.gov In aquatic environments, marine microalgae such as Cylindrotheca closterium have also shown the capacity to biodegrade DBP. researchgate.net These approaches offer a promising, cost-effective strategy for environmental remediation of phthalates. dntb.gov.ua
Interactive Data Table: Examples of Bioremediation Agents for Phthalates
| Organism/System | Target Compound(s) | Environment | Key Finding |
| Natural Microorganisms | Mono-alkyl phthalates | Sediments | Rapid degradation with half-lives of 16-39 hours at 22°C. sfu.caresearchgate.net |
| Paenarthrobacter sp. PH1 | DIBP, DEP, DMP | Soil | Capable of degrading a mixture of phthalates completely within 72 hours. nih.gov |
| Marine Microalgae | DBP, DEP | Aquatic | Cylindrotheca closterium demonstrated high bioremediation efficiency. researchgate.net |
Beyond environmental cleanup, there is growing interest in biological interventions to reduce the toxic effects of phthalates after exposure. The gut microbiota plays a crucial role in metabolizing foreign compounds and can influence their toxicity. nih.govdntb.gov.ua Recent research suggests that probiotic supplementation may be a viable strategy to mitigate phthalate-induced toxicity. nih.govnih.gov
Studies in animal models have shown that certain probiotic strains can counteract the adverse effects of phthalates. For example, supplementation with Lactococcus or Lactobacillus species has been shown to prevent liver and testicular toxicity caused by DEHP and DBP. nih.gov In a study on Wistar rats, a multi-strain probiotic containing Saccharomyces boulardii, Lactobacillus rhamnosus, and Lactobacillus plantarum almost completely annulled the biochemical, hormonal, and histological changes induced by a mixture of DBP, DEHP, and Bisphenol A. nih.govresearchgate.net
The proposed mechanisms for this protective effect include the modulation of host gene expression, positive regulation of the gut microbiota, and enhanced elimination of phthalates from the body in feces. nih.gov These findings suggest that targeting the gut microbiome with specific probiotics could be a promising dietary strategy to reduce the health risks associated with exposure to monobutyl phthalates and their parent compounds. nih.govnih.gov
Regulatory Frameworks and Policy Implications for Phthalates
Phthalates, a class of chemical compounds widely used as plasticizers, have come under significant regulatory scrutiny globally due to mounting evidence of their potential adverse effects on human health, particularly as endocrine disruptors. nih.govaimplas.net These regulatory frameworks, which vary considerably across different jurisdictions, are primarily designed to mitigate risks by controlling the use of specific phthalates in consumer products. The policy implications of these regulations are far-reaching, influencing manufacturing processes, international trade, and the development of safer chemical alternatives.
The primary health concerns driving these regulations stem from the classification of certain phthalates as toxic to reproduction and as endocrine disruptors. admin.ch Adverse effects on the development of the male reproductive system observed in laboratory animals are among the most sensitive health outcomes noted. epa.gov Consequently, regulations often focus on products that lead to direct human exposure, especially for vulnerable populations such as children and pregnant women. nih.gov
Regulatory Landscape in the European Union
The European Union (EU) has one of the most comprehensive and stringent regulatory systems for chemicals, including phthalates, primarily through the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. aimplas.net
REACH Regulation:
Under REACH, several low molecular weight phthalates are identified as Substances of Very High Concern (SVHC), particularly due to their reproductive toxicity. aimplas.netcompliancegate.com Key monobutyl phthalates like Dibutyl phthalate (DBP) and Diisobutyl phthalate (DIBP), along with Benzyl (B1604629) butyl phthalate (BBP) and Bis(2-ethylhexyl) phthalate (DEHP), are included on the Authorisation List (Annex XIV) of REACH. ineris.frineris.frchemsafetypro.com This inclusion means that after a specified "sunset date," these substances cannot be placed on the market or used in the EU unless an authorization is granted for a specific use. chemsafetypro.com
REACH also imposes restrictions (Annex XVII) on the concentration of certain phthalates in consumer goods. For instance, DEHP, BBP, DBP, and DIBP are restricted to a maximum concentration of 0.1% by weight in most consumer products. aimplas.netcompliancegate.com For toys and childcare articles, additional restrictions apply to Di-isononyl phthalate (DINP), Di-isodecyl phthalate (DIDP), and Di-n-octyl phthalate (DNOP), which are limited to 0.1% by mass in items that can be placed in a child's mouth. ineris.frwikipedia.org
Interactive Data Table: Key Phthalates on REACH Annex XIV (Authorisation List)
| Substance Name | Acronym | Reason for Inclusion | Sunset Date |
| Benzyl butyl phthalate | BBP | Toxic for reproduction, Endocrine disrupting properties | February 21, 2015 |
| Bis(2-ethylhexyl) phthalate | DEHP | Toxic for reproduction, Endocrine disrupting properties | February 21, 2015 |
| Dibutyl phthalate | DBP | Toxic for reproduction, Endocrine disrupting properties | February 21, 2015 |
| Diisobutyl phthalate | DIBP | Toxic for reproduction, Endocrine disrupting properties | February 21, 2015 |
| Note: The sunset date is the date after which the placing on the market and use of the substance is prohibited unless an authorisation is granted or the use is exempt. |
Other EU Regulations:
RoHS Directive: The Restriction of Hazardous Substances in Electrical and Electronic Equipment (RoHS) Directive restricts the use of DEHP, BBP, DBP, and DIBP to less than 0.1% in homogeneous materials of such equipment. ineris.fr
Cosmetics Regulation: The EU has prohibited the use of several phthalates, including DBP, DEHP, and BBP, as ingredients in cosmetic products. nih.govineris.fr
Food Contact Materials (FCM): Regulation (EU) 10/2011 on plastic FCMs authorizes the use of certain phthalates like DBP and BBP but sets specific migration limits to control their transfer into food. aimplas.netcompliancegate.com
Regulatory Landscape in the United States
In the United States, the regulation of phthalates is more fragmented, with different agencies overseeing various product categories.
Consumer Product Safety Commission (CPSC):
The Consumer Product Safety Improvement Act (CPSIA) of 2008 permanently banned children's toys and childcare articles containing more than 0.1% of DEHP, DBP, or BBP. compliancegate.comnih.gov An interim ban was also placed on items containing more than 0.1% of DINP, DIDP, or DNOP. Subsequently, the CPSC issued a final rule, 16 C.F.R. part 1307, which made the ban permanent for children's toys and childcare articles containing concentrations of more than 0.1% for eight specific phthalates: DEHP, DBP, BBP, DINP, DIBP, DPENP, DHEXP, and DCHP. compliancegate.com
Environmental Protection Agency (EPA):
The EPA manages phthalates under the Toxic Substances Control Act (TSCA). epa.gov The agency has developed an action plan for phthalates, citing concerns about their toxicity and widespread human exposure. epa.gov Under TSCA, the EPA conducts risk evaluations for existing chemicals to determine if they pose an unreasonable risk to health or the environment, which can lead to regulatory action. eenews.net For example, the EPA has used Significant New Use Rules (SNURs) to require notification before certain phthalates are used in new ways, allowing the agency to review the intended use and impose limits if necessary. epa.gov
Food and Drug Administration (FDA):
The FDA oversees the use of phthalates in food contact materials, drugs, and cosmetics. While the FDA has not banned the use of phthalates in cosmetics, it monitors their use and safety. compliancegate.com For pharmaceuticals, the Center for Drug Evaluation and Research (CDER) has issued guidance recommending that the industry avoid using DBP and DEHP as excipients in drug and biologic products due to potential health risks. fda.gov
Interactive Data Table: Comparison of Phthalate Regulations in the EU and US
| Product Category | European Union (EU) | United States (US) |
| Toys & Childcare Articles | DEHP, BBP, DBP, DIBP restricted to <0.1%. DINP, DIDP, DNOP restricted in mouthable items. nih.govwikipedia.org | DEHP, DBP, BBP, DINP, DIBP, DPENP, DHEXP, DCHP restricted to <0.1%. compliancegate.com |
| Cosmetics | DBP, DEHP, BBP and others are prohibited as ingredients. ineris.fr | No explicit ban, but products must be safe for consumers. Phthalate use has declined due to consumer pressure. nih.gov |
| Food Contact Materials | Specific migration limits for authorized phthalates like DBP and BBP. aimplas.netcompliancegate.com | Regulated as indirect food additives; authorization required based on safety assessments. compliancegate.com |
| Electronics | DEHP, BBP, DBP, DIBP restricted to <0.1% under RoHS Directive. ineris.fr | No federal-level equivalent to RoHS for phthalates. |
Policy Implications and Mitigation Strategies
The implementation of these regulatory frameworks has significant policy implications.
Shift to Alternatives: Regulations have driven a market shift away from restricted low molecular weight phthalates towards higher molecular weight phthalates (e.g., DINP, DIDP) or non-phthalate plasticizers. wikipedia.org However, the safety of some alternatives is also under scrutiny, necessitating thorough risk assessment before widespread adoption. nih.gov
Global Supply Chain Complexity: Discrepancies in international regulations create challenges for manufacturers and importers who must navigate a complex web of requirements for different markets. nih.gov This can lead to increased costs for testing and compliance.
Public Awareness and Consumer Choice: Regulatory actions and public health campaigns have increased consumer awareness about phthalates. researchgate.net This has empowered consumers to choose "phthalate-free" products and has pressured manufacturers to voluntarily reformulate their products, especially in less-regulated sectors like cosmetics in the US. ewg.orgceh.org
Mitigation strategies to reduce exposure are also a key focus of public health policy. These strategies often involve public education on avoiding certain types of plastics (e.g., those with recycling code #3), choosing fresh over processed and packaged foods, and selecting personal care products labeled as "fragrance-free," as phthalates are often used in fragrance formulations. ewg.orgceh.org
Future Research Directions and Emerging Areas in Mono Sec Butyl Phthalate Studies
In-depth Elucidation of Isomer-Specific Toxicological Mechanisms
A foundational gap in the study of MsBP is the lack of data differentiating its toxicological profile from that of its isomers, mono-n-butyl phthalate (B1215562) (MnBP) and mono-isobutyl phthalate (MiBP). Phthalates with C4-C6 side-chain lengths are known to disrupt androgen-dependent sexual differentiation in male rats. researchgate.net Because their metabolites, MnBP and MiBP, exhibit similar anti-androgenic effects, they are often grouped together in cumulative risk assessments. researchgate.netewg.org However, the unique secondary butyl structure of MsBP may lead to distinct toxicokinetics and toxicodynamics.
Future research must prioritize the following:
Comparative Toxicity Studies: Direct, head-to-head in vitro and in vivo studies are needed to compare the potency of MsBP with MnBP and MiBP. These studies should investigate key endocrine disruption endpoints, such as impacts on steroidogenesis and androgen receptor activity. researchgate.net While MnBP is known to inhibit fetal testosterone (B1683101) synthesis, the specific effects of MsBP on these pathways are unknown. nih.gov
Receptor Binding and Activation: Initial data suggests MsBP activates the nuclear transcription factors peroxisome proliferator-activated receptor-α (PPARα) and PPAR-γ (PPARγ). lookchem.com In-depth studies should confirm these interactions and explore their downstream consequences, comparing them to the mechanisms of other monobutyl phthalate isomers.
Metabolic Pathways: Elucidating the metabolic fate of the parent compound, di-sec-butyl phthalate, is crucial. Understanding the efficiency of its hydrolysis to MsBP and any subsequent oxidative metabolism will inform its biological persistence and potential for toxicity.
Table 1: Comparison of Research Status for Monobutyl Phthalate Isomers
| Research Area | Mono-n-butyl phthalate (MnBP) | Mono-isobutyl phthalate (MiBP) | Mono-sec-butyl phthalate (MsBP) |
|---|---|---|---|
| Parent Compound | Di-n-butyl phthalate (DBP) | Di-isobutyl phthalate (DiBP) | Di-sec-butyl phthalate (DsBP) |
| Toxicology Profile | Well-characterized; anti-androgenic effects. nih.gov | Characterized; anti-androgenic effects similar to MnBP. researchgate.net | Largely uncharacterized. |
| Mechanism of Action | Inhibition of fetal testosterone synthesis. nih.gov | Similar to MnBP. | Suggested PPARα/γ activation. lookchem.com |
| Inclusion in Risk Assessments | Frequently included. | Often grouped with MnBP. | Generally absent due to lack of data. |
Longitudinal Studies on Lifetime Health Trajectories Following Early Life Exposure
Early life, including prenatal and infant stages, represents a critical window of vulnerability to the effects of endocrine-disrupting chemicals. nih.govoaepublish.com Longitudinal birth cohort studies have been instrumental in linking early phthalate exposure to later-life health outcomes, including asthma, altered growth patterns, and neurodevelopmental issues. nih.govmdpi.comnih.gov For instance, the Canadian Healthy Infant Longitudinal Development (CHILD) study characterized phthalate exposure at multiple points in early childhood, finding that mono-n-butyl phthalate (MBP) was the metabolite with the highest urinary concentration at all ages measured (3, 12, and 36 months). nih.gov
Currently, there are no longitudinal studies specifically assessing exposure to MsBP and its long-term health consequences. Future research priorities should include:
Inclusion in Birth Cohorts: Incorporating MsBP into the panel of metabolites measured in prospective, multi-generational birth cohorts is essential. This will allow researchers to investigate associations between documented early-life exposure and a wide range of health outcomes across the lifespan, from birth through adolescence and into adulthood.
Sensitive Developmental Endpoints: These longitudinal studies should focus on sensitive health outcomes linked to other phthalates, such as reproductive tract development, pubertal timing, metabolic function (e.g., obesity, insulin (B600854) resistance), and neurobehavioral development. mdpi.comnih.govnih.gov
Investigation of Low-Dose and Mixture Exposures on Health Outcomes
Humans are not exposed to single phthalates in isolation but to a complex mixture of chemicals from various sources, including diet, personal care products, and indoor air. toxicfreefuture.orgwikipedia.org Research has shown that different phthalates can have additive effects, particularly those with anti-androgenic properties. chemtrust.orgnih.gov This means that simultaneous exposure to multiple phthalates can cause adverse effects even if each chemical is present at a level below its individual no-observed-adverse-effect level (NOAEL). nih.gov This has led to a call for cumulative risk assessments that consider the combined effects of chemicals with common adverse outcomes. acs.orgnih.gov
The contribution of MsBP to these mixture effects is entirely unknown. Future studies must:
Assess Low-Dose Effects: Investigate the biological activity of MsBP at environmentally relevant concentrations, as endocrine-disrupting chemicals can have non-linear dose-response curves and adverse effects at very low doses. nih.govresearchgate.net
Conduct Mixture Toxicology: Design studies that evaluate the combined effects of MsBP with other prevalent phthalates (e.g., MnBP, MiBP, and metabolites of DEHP) and other classes of endocrine disruptors. This is critical for understanding real-world risk, as single-substance risk assessments may not be protective of public health. chemtrust.orgacs.org
Integration of Omics Technologies (e.g., Epigenomics, Metabolomics)
Omics technologies offer powerful, high-throughput tools to uncover the molecular mechanisms by which environmental chemicals impact health, identify early biomarkers of effect, and increase the biological plausibility of epidemiological findings. nih.govupf.edumdpi.com Studies on other phthalates have successfully used these approaches:
Epigenomics: Research has linked phthalate exposure to epigenetic modifications, such as changes in DNA methylation, which can alter gene expression and may persist throughout life. nih.gov For example, one study suggested that mono-n-butyl phthalate (MBP) was the only phthalate metabolite tested that increased the gene expression of IL-4, an interleukin involved in allergic responses. nih.gov
Metabolomics: Metabolomic profiling can identify shifts in endogenous metabolites and pathways following chemical exposure, providing insights into toxic mechanisms and potential biomarkers. nih.govbiorxiv.org
Future research should apply these technologies to MsBP to:
Identify unique epigenetic signatures (e.g., DNA methylation patterns, histone modifications) associated with MsBP exposure.
Discover novel biomarkers of MsBP exposure and effect through untargeted metabolomic analysis of biofluids like urine and blood.
Use multi-omics approaches to integrate data from genomics, transcriptomics, proteomics, and metabolomics for a holistic understanding of the biological pathways perturbed by MsBP. nih.govnih.gov
Development of Predictive Models for Human Susceptibility and Risk
Physiologically based pharmacokinetic (PBPK) modeling is a critical tool in modern risk assessment. PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical and its metabolites in the body, allowing for the prediction of internal dose concentrations in target tissues. nih.govresearchgate.net These models are invaluable for:
Extrapolating toxicological data from animals to humans.
Predicting internal doses from external exposure scenarios.
Identifying susceptible populations (e.g., infants, pregnant women) who may have different toxicokinetics.
While PBPK models have been developed for high-priority phthalates like DEHP and DBP, no such model exists for DsBP or MsBP. nih.govdaneshyari.com A key future direction is the development and validation of a human PBPK model for MsBP. This will require foundational in vitro and in silico data, including metabolic rates and partition coefficients. daneshyari.comresearchgate.net A robust PBPK model would significantly enhance risk assessment by allowing for reverse dosimetry, which uses human biomonitoring data (e.g., urinary MsBP concentrations) to estimate external exposure levels.
Table 2: Key Research Questions for Future this compound (MsBP) Studies
| Research Area | Key Unanswered Question | Proposed Approach |
|---|---|---|
| Isomer-Specific Toxicology | How does the toxicity of MsBP differ from its n-butyl and isobutyl isomers? | Comparative in vitro/in vivo studies on endocrine endpoints. |
| Longitudinal Studies | What are the long-term health effects of early-life MsBP exposure? | Include MsBP in prospective birth cohort biomonitoring. |
| Low-Dose & Mixture Effects | What is the role of MsBP in the cumulative risk from real-world chemical mixtures? | Low-dose toxicology and mixture studies with other phthalates. |
| Omics Technologies | What are the molecular mechanisms and biomarkers of MsBP exposure and effect? | Epigenomic and metabolomic profiling of exposed cells/organisms. |
| Predictive Modeling | How can we accurately predict internal MsBP dose and assess human risk? | Development of a validated PBPK model for MsBP. |
| Translational Research | How can we translate scientific findings into effective public health action? | Use research data to inform biomonitoring, risk assessment, and policy. |
Translational Research for Public Health Interventions and Preventive Measures
The ultimate goal of toxicological research is to protect public health. Translational research bridges the gap between basic scientific discovery and practical application. For MsBP, the current lack of data prevents its inclusion in meaningful risk assessments and the development of targeted public health interventions.
Future research must be designed with translation in mind. As data on the toxicology, exposure sources, and health effects of MsBP become available, they must be used to:
Inform Biomonitoring Programs: Establish the prevalence of MsBP exposure in the general population through its inclusion in large-scale biomonitoring surveys.
Conduct Robust Risk Assessments: Use toxicological data and predictive models to determine safe exposure levels and to assess the risk MsBP poses to the public, both alone and as part of chemical mixtures.
Develop Evidence-Based Policy: Provide regulators with the scientific evidence needed to make informed decisions about the use of di-sec-butyl phthalate in consumer products. ewg.org
Guide Public Health Recommendations: Until specific data are available, general advice for reducing exposure to all phthalates includes avoiding products made with PVC (vinyl), choosing products labeled "phthalate-free," avoiding items with "fragrance" as an ingredient unless the components are disclosed, and reducing consumption of processed and packaged foods. toxicfreefuture.orgewg.orgnih.govwa.gov
By systematically addressing these research areas, the scientific community can move MsBP from a data-poor compound to one with a well-characterized risk profile, ensuring that public health strategies are comprehensive and based on the best available science.
Q & A
Basic Research Questions
Q. What analytical methodologies are optimal for detecting and quantifying MSBP in environmental and biological samples?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is widely used due to its sensitivity and specificity. Sample preparation often involves solid-phase extraction (SPE) to isolate MSBP from complex matrices like urine or soil . Calibration standards should include isotopically labeled internal standards (e.g., deuterated MSBP) to correct for matrix effects. For environmental samples, gas chromatography (GC) coupled with tandem MS may be preferred for volatile derivatives .
Q. What are the primary metabolic and toxicity pathways associated with MSBP exposure?
- Methodological Answer : In vitro models (e.g., hepatic microsomes or cell lines like HepG2) are used to identify phase I/II metabolites. Toxicity pathways are often studied via transcriptomic analysis (RNA-seq) or targeted assays (e.g., estrogen receptor binding). Recent studies highlight oxidative stress and endocrine disruption as key mechanisms, validated through dose-response experiments in rodent models .
Q. How can researchers design robust exposure assessments for MSBP in human cohort studies?
- Methodological Answer : Cross-sectional or longitudinal studies should integrate biospecimen analysis (urine, serum) with questionnaires capturing lifestyle factors. Adjust for covariates like creatinine levels (urine) or lipid content (serum). Biomarkers such as mono-sec-butyl phthalate glucuronide are critical for quantifying internal exposure . Ethical protocols for participant recruitment and data anonymization must align with institutional review boards (IRBs) .
Advanced Research Questions
Q. How can conflicting data on MSBP's low-dose effects be reconciled in risk assessment frameworks?
- Methodological Answer : Apply systematic review protocols (e.g., PRISMA guidelines) to aggregate data, followed by meta-regression to assess heterogeneity. Sensitivity analyses should evaluate study design biases, such as exposure misclassification or confounding by co-pollutants. The U.S. EPA’s cumulative risk assessment framework provides a model for integrating dose-additivity assumptions .
Q. What experimental designs are effective for studying MSBP's interactions with other phthalates in cumulative toxicity?
- Methodological Answer : Use factorial design experiments to test synergistic/additive effects. For example, co-expose model organisms (e.g., zebrafish) to MSBP and di-n-butyl phthalate (DBP) at environmentally relevant ratios. Transcriptomic profiling (e.g., RNA-seq) and pathway enrichment analysis (e.g., KEGG) can identify shared molecular targets .
Q. What advanced statistical approaches are suitable for correlating MSBP exposure with metabolomic perturbations?
- Methodological Answer : Partial least squares-discriminant analysis (PLS-DA) and machine learning algorithms (e.g., random forests) can link MSBP levels with metabolomic shifts in high-dimensional datasets. Longitudinal mixed-effects models account for intra-individual variability, while false discovery rate (FDR) corrections address multiple testing .
Q. How can environmental degradation kinetics of MSBP be modeled under varying conditions?
- Methodological Answer : Conduct controlled mesocosm experiments simulating soil, water, and UV exposure. Use first-order kinetics to estimate half-lives and quantify degradation products via LC-MS. Computational models (e.g., QSARs) predict persistence based on molecular descriptors like log Kow .
Data and Resource Gaps
Q. What are the critical data gaps in understanding MSBP's transgenerational effects?
- Methodological Answer : Multigenerational rodent studies are needed, with germline epigenetic analysis (e.g., whole-genome bisulfite sequencing). Cohort studies should track prenatal exposure and offspring health outcomes, leveraging biobanks with long-term follow-up .
Q. How can researchers address the lack of standardized reference materials for MSBP quantification?
- Methodological Answer : Collaborate with metrology institutes (e.g., NIST) to develop certified reference materials (CRMs). Cross-validate methods across labs using interlaboratory comparison studies, reporting coefficients of variation (CVs) for precision .
Tables for Key Data
| Analytical Method Comparison |
|---|
| Method |
| LC-MS/MS |
| GC-MS |
| Common Biomarkers for MSBP Exposure |
|---|
| Biomarker |
| This compound (free) |
| MSBP-glucuronide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
